molecular formula C12H18ClNO B1682040 Tulobuterol CAS No. 41570-61-0

Tulobuterol

Cat. No.: B1682040
CAS No.: 41570-61-0
M. Wt: 227.73 g/mol
InChI Key: YREYLAVBNPACJM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tulobuterol primarily targets the Beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of smooth muscle relaxation and bronchodilation, making it a key target in the management of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Mode of Action

As a long-acting Beta-2 adrenergic receptor agonist, this compound binds to these receptors and activates them . This activation leads to a cascade of biochemical events that result in the relaxation of smooth muscle in the airways, thereby facilitating easier breathing .

Biochemical Pathways

Upon activation of the Beta-2 adrenergic receptor, the primary biochemical pathway affected is the cyclic adenosine monophosphate (cAMP) pathway. The activation of this pathway leads to a decrease in intracellular calcium levels, causing smooth muscle relaxation and bronchodilation .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by its method of administration. When administered transdermally as a patch, this compound is steadily released over 24 hours . The serum concentration of this compound peaks in the early morning, which helps suppress the morning dip in pulmonary function . This steady release also prevents steep increases in plasma drug levels, reducing the risk of adverse events .

Result of Action

The primary result of this compound’s action is bronchodilation, which is the widening of the bronchi and bronchioles in the lungs . This bronchodilation facilitates easier breathing and is particularly beneficial in the management of conditions like asthma and COPD .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, when the this compound patch is applied to the skin at bedtime, the serum concentration of this compound peaks in the early morning, effectively managing the morning dip in pulmonary function . This suggests that the timing of administration can significantly impact the drug’s efficacy.

Biochemical Analysis

Biochemical Properties

Tulobuterol functions as a selective beta2-adrenergic receptor agonist, which means it binds to and activates beta2-adrenergic receptors. These receptors are predominantly found in the smooth muscles of the airways, where this compound induces bronchodilation by relaxing the muscles . The interaction between this compound and beta2-adrenergic receptors involves the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels . This cascade ultimately results in the relaxation of bronchial smooth muscle.

Cellular Effects

This compound exerts significant effects on various cell types, particularly those in the respiratory system. By activating beta2-adrenergic receptors on airway smooth muscle cells, this compound promotes muscle relaxation and bronchodilation . Additionally, this compound influences cell signaling pathways by increasing cAMP levels, which can modulate gene expression and cellular metabolism . This modulation can lead to reduced inflammation and improved airway function in patients with asthma and COPD .

Molecular Mechanism

At the molecular level, this compound binds to beta2-adrenergic receptors, which are G protein-coupled receptors (GPCRs). This binding activates the Gs protein, which in turn stimulates adenylate cyclase to convert ATP into cAMP . The elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of various target proteins that mediate muscle relaxation and anti-inflammatory effects . This compound’s ability to increase cAMP levels is central to its therapeutic action in bronchodilation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors in its efficacy. Studies have shown that this compound maintains its bronchodilatory effects for extended periods, making it suitable for long-term management of respiratory conditions . The transdermal patch formulation of this compound provides a steady release of the drug over 24 hours, ensuring consistent therapeutic levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to effectively induce bronchodilation without significant adverse effects . Higher doses can lead to toxic effects, including tachycardia and tremors . The therapeutic window of this compound is thus crucial in determining the appropriate dosage for clinical use.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The major metabolic pathways involve the cytochrome P450 enzymes, particularly CYP2D6 . The metabolites of this compound are excreted mainly through the urine. Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing potential drug interactions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The drug’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily. This compound’s interaction with transport proteins, such as P-glycoprotein, can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with beta2-adrenergic receptors on the cell membrane . The drug’s activity is dependent on its ability to reach these receptors and initiate the signaling cascade that leads to bronchodilation. Post-translational modifications of the receptors can also influence this compound’s efficacy .

Properties

IUPAC Name

2-(tert-butylamino)-1-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREYLAVBNPACJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56776-01-3 (hydrochloride)
Record name Tulobuterol [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610
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DSSTOX Substance ID

DTXSID7048457
Record name Tulobuterol
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Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41570-61-0
Record name (±)-Tulobuterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41570-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tulobuterol [INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tulobuterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12248
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Record name Tulobuterol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41570-61-0
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Record name TULOBUTEROL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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